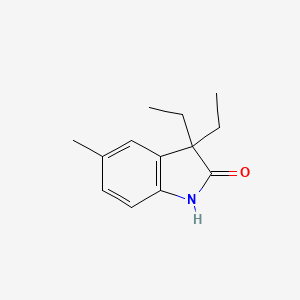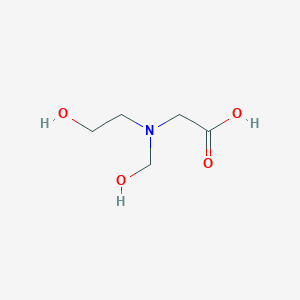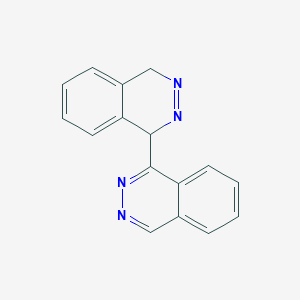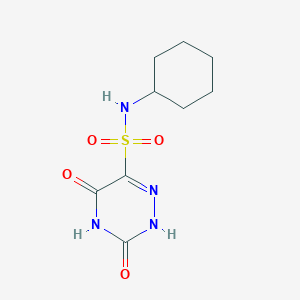![molecular formula C8H9N3O B13111803 5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine CAS No. 66999-66-4](/img/structure/B13111803.png)
5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the use of N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation, which also provides high yields and short reaction times .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation is particularly advantageous for industrial applications due to its efficiency and scalability. Additionally, the catalyst-free nature of the reaction reduces the need for extensive purification steps, making the process more cost-effective.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the triazole and pyridine rings, which provide multiple reactive sites.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions can yield triazolopyridine N-oxides, while reduction reactions can produce triazolopyridine derivatives with reduced functional groups. Substitution reactions can lead to the formation of various substituted triazolopyridines with different functional groups attached to the triazole or pyridine rings.
Scientific Research Applications
5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound has been studied for its potential as an enzyme inhibitor. It has shown inhibitory activity against enzymes such as c-Met and VEGFR-2, which are involved in cancer cell proliferation . This makes it a promising candidate for the development of new anticancer agents.
Medicine
In medicine, this compound has been investigated for its potential therapeutic applications. It has demonstrated various biological activities, including antimicrobial, antifungal, and anticancer properties . These activities make it a valuable compound for drug discovery and development.
Industry
In industry, this compound is used in the development of new materials. Its unique structure and reactivity make it suitable for the synthesis of polymers and other advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of the c-Met and VEGFR-2 kinases, which are involved in cell signaling pathways that regulate cell proliferation and survival . By inhibiting these kinases, this compound can disrupt the growth and survival of cancer cells. Additionally, its antimicrobial and antifungal activities are attributed to its ability to interfere with the metabolic pathways of microorganisms .
Comparison with Similar Compounds
5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds, such as 1,2,4-triazolo[1,5-a]pyridines and 1,2,4-triazolo[3,4-b]thiadiazines . These compounds share a similar triazole ring structure but differ in the nature of the fused ring and the substituents attached to the triazole ring.
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a triazole ring fused to a pyridine ring at different positions.
1,2,4-Triazolo[3,4-b]thiadiazines: These compounds have a triazole ring fused to a thiadiazine ring.
Uniqueness
The uniqueness of this compound lies in its specific structure and the presence of the ethoxy group. This structural feature contributes to its distinct reactivity and biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
66999-66-4 |
|---|---|
Molecular Formula |
C8H9N3O |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
5-ethoxy-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C8H9N3O/c1-2-12-8-5-3-4-7-10-9-6-11(7)8/h3-6H,2H2,1H3 |
InChI Key |
ZENFRHMVNVSBPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=NN=CN21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


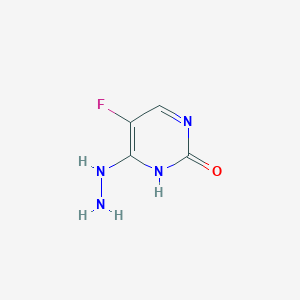

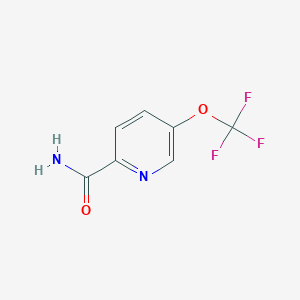

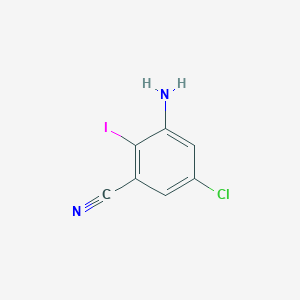
![2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one](/img/structure/B13111775.png)
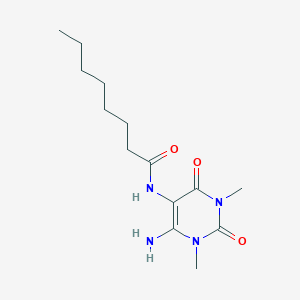
![(3Z)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B13111785.png)
![4-Chloro-2-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13111789.png)
